Cas no 1869447-89-1 (methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate)
methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate Chemical and Physical Properties
Names and Identifiers
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- EN300-1139834
- methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate
- 1869447-89-1
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- Inchi: 1S/C10H17N3O3/c1-11-9(10(14)16-3)4-5-13-7-8(15-2)6-12-13/h6-7,9,11H,4-5H2,1-3H3
- InChI Key: NJOSQDHPZDWAPO-UHFFFAOYSA-N
- SMILES: O(C)C(C(CCN1C=C(C=N1)OC)NC)=O
Computed Properties
- Exact Mass: 227.12699141g/mol
- Monoisotopic Mass: 227.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 65.4Ų
methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1139834-0.05g |
methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1869447-89-1 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
| Enamine | EN300-1139834-0.1g |
methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1869447-89-1 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
| Enamine | EN300-1139834-0.25g |
methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1869447-89-1 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
| Enamine | EN300-1139834-0.5g |
methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1869447-89-1 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
| Enamine | EN300-1139834-1.0g |
methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1869447-89-1 | 1g |
$1543.0 | 2023-06-09 | ||
| Enamine | EN300-1139834-2.5g |
methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1869447-89-1 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
| Enamine | EN300-1139834-5.0g |
methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1869447-89-1 | 5g |
$4475.0 | 2023-06-09 | ||
| Enamine | EN300-1139834-10.0g |
methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1869447-89-1 | 10g |
$6635.0 | 2023-06-09 | ||
| Enamine | EN300-1139834-1g |
methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1869447-89-1 | 95% | 1g |
$1272.0 | 2023-10-26 | |
| Enamine | EN300-1139834-5g |
methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1869447-89-1 | 95% | 5g |
$3687.0 | 2023-10-26 |
methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate
Introduction to Methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate (CAS No. 1869447-89-1)
Methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate, a compound with the chemical formula C10H17NO3, is a significant molecule in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a pyrazole core and an amino functional group makes it a promising candidate for further exploration in drug discovery.
The CAS number 1869447-89-1 provides a unique identifier for this compound, facilitating its recognition and study in scientific literature. The molecular structure of Methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate consists of a butanoate ester linked to a pyrazole ring substituted with a methoxy group. This configuration suggests potential interactions with biological targets, making it an intriguing subject for further investigation.
In recent years, there has been a growing interest in pyrazole derivatives due to their diverse biological activities. Pyrazole compounds are known for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents. The methoxy group in the pyrazole ring of Methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate may enhance its bioavailability and binding affinity to target proteins.
The methylamino side chain in the butanoate moiety introduces basic properties to the molecule, which could be exploited for interactions with acidic or negatively charged residues in biological targets. This feature makes Methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate a versatile scaffold for designing novel therapeutic agents. The combination of these functional groups suggests that this compound may exhibit multiple modes of action, increasing its potential as a lead compound in drug development.
Recent studies have highlighted the importance of pyrazole derivatives in addressing various diseases. For instance, research has shown that certain pyrazole-based compounds can inhibit the activity of enzymes involved in cancer progression. The structural features of Methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate align well with these findings, suggesting that it may possess similar inhibitory properties.
The ester functionality in the butanoate moiety is another key feature that warrants further exploration. Ester groups are known to enhance the solubility and bioavailability of molecules, which is crucial for their absorption and distribution within the body. This property may make Methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate more effective when administered as a drug.
In addition to its potential therapeutic applications, Methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate may also serve as a valuable intermediate in the synthesis of more complex molecules. Its unique structure provides a platform for chemical modifications, allowing researchers to explore new derivatives with enhanced properties. This flexibility is highly beneficial in drug discovery pipelines, where lead optimization is often required to improve efficacy and reduce side effects.
The synthesis of Methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate involves multi-step organic reactions that require careful optimization. Advanced synthetic techniques can be employed to ensure high yields and purity of the final product. The use of modern spectroscopic methods such as NMR and mass spectrometry is essential for characterizing the compound and confirming its structural integrity.
As research continues to uncover new applications for pyrazole derivatives, Methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate is poised to play a significant role in pharmaceutical development. Its unique structural features and potential biological activities make it a promising candidate for further study. Future research should focus on evaluating its efficacy and safety profiles in preclinical models, which could pave the way for clinical trials and eventual therapeutic use.
In conclusion, Methyl 4-(4-methoxy-1H-pyrazol-1-yl)-2-(methylamino)butanoate (CAS No. 1869447-89-1) is a fascinating compound with significant potential in medicinal chemistry. Its structural features, including the pyrazole core, methoxy group, and methylamino side chain, make it an attractive scaffold for drug discovery. Further research is warranted to explore its therapeutic applications and optimize its synthetic pathways. As our understanding of biological systems continues to evolve, compounds like Methyl 4-(4-methoxy-1H-pyrazol-1-y]-2(methylamino)butanoate will undoubtedly contribute to the development of novel treatments for various diseases.
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